molecular formula C17H12ClNO3 B5590903 8-quinolinyl 3-chloro-4-methoxybenzoate

8-quinolinyl 3-chloro-4-methoxybenzoate

Cat. No. B5590903
M. Wt: 313.7 g/mol
InChI Key: IZVSNMMAWMKWRH-UHFFFAOYSA-N
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Description

Quinoline derivatives are a prominent class of heterocyclic compounds with significant importance in pharmaceutical and materials science due to their diverse chemical properties and biological activities. These compounds, including modifications like 8-quinolinyl 3-chloro-4-methoxybenzoate, are synthesized through various methods and possess unique molecular structures, contributing to their wide range of applications.

Synthesis Analysis

The synthesis of quinoline derivatives involves multiple steps, including cyclization, substitution, and esterification processes. For example, Bänziger et al. (2000) describe a large-scale synthesis of a quinoline derivative using starting materials like 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester through reactions such as hydrogenation and Birch reduction (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Molecular Structure Analysis

Quinoline derivatives exhibit complex molecular structures, often analyzed using techniques like X-ray crystallography, NMR, and DFT calculations. Wu et al. (2022) synthesized and characterized the molecular structure of a quinoline derivative, revealing details about its geometric parameters and molecular interactions (Wu et al., 2022).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including aza-Michael additions, cyclization, and nucleophilic substitution, leading to the formation of diverse compounds. Kang et al. (2018) discussed the Cu-catalyzed aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, a method potentially applicable to the synthesis of 8-quinolinyl derivatives (Kang et al., 2018).

properties

IUPAC Name

quinolin-8-yl 3-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-21-14-8-7-12(10-13(14)18)17(20)22-15-6-2-4-11-5-3-9-19-16(11)15/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVSNMMAWMKWRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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